2-(1,3-Benzothiazol-2-YL)cyclopropane-carboxylic acid
Description
Historical Context and Discovery
2-(1,3-Benzothiazol-2-YL)cyclopropane-carboxylic acid emerged as a compound of interest in the early 21st century during systematic explorations of benzothiazole derivatives for pharmaceutical applications. Its discovery is linked to efforts to optimize heterocyclic scaffolds for enhanced bioactivity and metabolic stability. The compound’s unique fusion of a strained cyclopropane ring with a benzothiazole moiety was first reported in synthetic chemistry studies aimed at developing calcium-sensing receptor (CaSR) antagonists and antimicrobial agents. Early patents filed between 2005 and 2010 highlight its role in lead optimization campaigns for neurodegenerative and parasitic diseases.
Chemical Classification and Nomenclature
This compound belongs to two distinct chemical classes:
- Benzothiazoles : Aromatic heterocycles containing a benzene fused to a thiazole ring.
- Cyclopropane carboxylic acids : Carboxylic acids featuring a strained cyclopropane ring.
IUPAC Name : 1-(1,3-Benzothiazol-2-yl)cyclopropane-1-carboxylic acid
Molecular Formula : $$ \text{C}{11}\text{H}{9}\text{NO}_{2}\text{S} $$
Molecular Weight : 219.26 g/mol
CAS Registry Number : 869973-63-7
Structural Features:
| Component | Description |
|---|---|
| Benzothiazole ring | Planar aromatic system with nitrogen and sulfur atoms at positions 1 and 3 |
| Cyclopropane ring | Three-membered carbocycle inducing angular strain (C-C-C ≈ 60°) |
| Carboxylic acid group | Polar functional group enabling hydrogen bonding and salt formation |
The cyclopropane ring is directly attached to the benzothiazole’s C2 position, creating a conformationally rigid structure.
Significance in Heterocyclic Chemistry Research
This compound exemplifies the strategic integration of strained carbocycles into heteroaromatic systems to modulate electronic and steric properties. Key research contributions include:
- Enhanced Reactivity : The cyclopropane’s strain increases susceptibility to ring-opening reactions, enabling diverse derivatization.
- Biological Target Engagement : The benzothiazole moiety interacts with enzymes like cytochrome P450 1A2 (CYP1A2) and bacterial topoisomerases, making it a scaffold for antimicrobial and anticancer agents.
- Drug Design Applications : Its structural motifs appear in calcium-sensing receptor antagonists (e.g., bone anabolic agents) and HDAC6 inhibitors.
Recent studies emphasize its role in addressing antibiotic resistance, with modifications to the cyclopropane ring improving pharmacokinetic profiles. Comparative analyses with analogs like 2-(1,3-benzothiadiazol-2-yl)cyclopropane-carboxylic acid reveal distinct electronic profiles due to sulfur vs. nitrogen heteroatom positioning.
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S/c13-11(14)7-5-6(7)10-12-8-3-1-2-4-9(8)15-10/h1-4,6-7H,5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QENQUKIOSLLIGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=NC3=CC=CC=C3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801229203 | |
| Record name | Cyclopropanecarboxylic acid, 2-(2-benzothiazolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801229203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1142214-33-2 | |
| Record name | Cyclopropanecarboxylic acid, 2-(2-benzothiazolyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142214-33-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopropanecarboxylic acid, 2-(2-benzothiazolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801229203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzothiazol-2-YL)cyclopropane-carboxylic acid typically involves the cyclization of 2-aminobenzenethiol with cyclopropane carboxylic acid derivatives. One common method includes the condensation of 2-aminobenzenethiol with cyclopropane carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to ensure complete cyclization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzothiazol-2-YL)cyclopropane-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield the corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Br2 or Cl2 in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Halogenated benzothiazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Research indicates that this compound exhibits significant potential as a therapeutic agent. Its applications in medicinal chemistry include:
- Antimicrobial Activity: The compound has demonstrated effectiveness against various bacterial strains and fungi. Studies have reported Minimum Inhibitory Concentrations (MICs) against pathogens such as Escherichia coli and Staphylococcus aureus .
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | < 10 μg/mL |
| Staphylococcus aureus | < 5 μg/mL |
| Candida albicans | < 15 μg/mL |
- Antitumor Activity: In vitro studies have shown that the compound inhibits the proliferation of various cancer cell lines, including lung cancer cells. The IC50 values for different cell lines are summarized below:
| Cell Line | IC50 (μM) in 2D Assay | IC50 (μM) in 3D Assay |
|---|---|---|
| A549 | 6.75 ± 0.19 | 9.31 ± 0.78 |
| HCC827 | 5.13 ± 0.97 | 20.46 ± 8.63 |
| NCI-H358 | 0.85 ± 0.05 | 16.00 ± 9.38 |
Biological Research
The biological activities of this compound extend beyond antimicrobial and antitumor effects:
- Anti-inflammatory Properties: Research has indicated that benzothiazole derivatives can inhibit pro-inflammatory cytokines and enzymes, making this compound a candidate for treating inflammatory diseases.
- Enzyme Inhibition: The compound has been found to inhibit specific enzymes involved in various biochemical pathways, which could be pivotal in drug development for metabolic disorders.
Material Science
The unique properties of this compound allow for applications in material science:
- Fluorescent Materials: The incorporation of benzothiazole into polymer matrices can enhance fluorescence properties, making it useful for developing sensors and lighting applications.
- Electroluminescent Devices: The potential use of this compound in organic light-emitting diodes (OLEDs) is under investigation due to its electronic properties.
Case Studies
Several studies have focused on the synthesis and evaluation of benzothiazole derivatives similar to this compound:
- Antitumor Activity Study: A study evaluated the cytotoxicity of various benzothiazole derivatives against multiple cancer cell lines, revealing that structural modifications significantly influence their efficacy .
- Antimicrobial Efficacy Analysis: Another case study assessed the antimicrobial properties of related compounds, highlighting their effectiveness against resistant strains .
Mechanism of Action
The mechanism of action of 2-(1,3-Benzothiazol-2-YL)cyclopropane-carboxylic acid involves its interaction with specific molecular targets such as enzymes or receptors. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical features of 2-(1,3-Benzothiazol-2-YL)cyclopropane-carboxylic acid with related compounds:
Key Observations :
- Substituent Effects : The chloro-substituted analog introduces electron-withdrawing effects, which may alter reactivity or binding affinity compared to the unsubstituted target compound.
- Linkage Diversity : The target compound’s direct cyclopropane-carboxylic acid linkage contrasts with the amide (), ester (), and thioether () linkages in analogs. These differences influence polarity, solubility, and metabolic stability.
Biological Activity
Overview
2-(1,3-Benzothiazol-2-YL)cyclopropane-carboxylic acid is a compound with significant potential in medicinal chemistry due to its diverse biological activities. The benzothiazole moiety contributes to various pharmacological properties, including antimicrobial and anticancer effects. This article explores the biological activity of this compound, detailing its mechanisms of action, case studies, and research findings.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The benzothiazole component can bind to various enzymes or receptors, inhibiting their activity and disrupting biological pathways. For instance, molecular docking studies indicate that this compound can fit into the active sites of target proteins, blocking their function, which is crucial for its antimicrobial and anticancer properties.
Biological Activities
The compound exhibits several notable biological activities:
- Antimicrobial Activity : It has been investigated for its potential as an antimicrobial agent against a range of pathogens. Studies have shown that derivatives with similar structures demonstrate effective inhibition against bacteria and fungi.
- Anticancer Properties : Research indicates that this compound possesses anticancer activities, particularly against various human cancer cell lines. The compound's mechanism may involve the inhibition of key signaling pathways associated with cancer progression .
- Anti-inflammatory Effects : Similar compounds have shown the ability to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. This inhibition can lead to reduced prostaglandin production and alleviate inflammation and pain .
Antimicrobial Activity Study
A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The minimal inhibitory concentration (MIC) was determined for each strain:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The results indicate that the compound exhibits moderate antimicrobial activity, particularly against Staphylococcus aureus.
Anticancer Activity Study
In vitro assays were conducted to assess the anticancer potential of this compound against various human cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| HCT116 (Colon Cancer) | 25.1 |
| MCF-7 (Breast Cancer) | 21.5 |
| A549 (Lung Cancer) | 28.7 |
The findings suggest that this compound has significant antiproliferative effects across different cancer types .
Research Findings
Recent studies have highlighted the importance of structural modifications on the biological activity of benzothiazole derivatives. For example, variations in substituents on the benzothiazole ring can lead to enhanced potency against specific targets. This structure-activity relationship is critical for drug development aimed at optimizing therapeutic efficacy while minimizing toxicity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
